molecular formula C18H19ClN2O4S B2538655 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1903165-22-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2538655
CAS No.: 1903165-22-9
M. Wt: 394.87
InChI Key: UPRJHQRSGFESKI-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is a chemical compound characterized by its complex structure and multifaceted applications in various fields of science. This compound's unique benzofused oxazepin ring system and sulfonamide group confer specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide typically involves several steps Starting from a 2,3-dihydrobenzo[f][1,4]oxazepin derivative, chlorination is performed to introduce the chlorine atom at the 7-position

Industrial Production Methods: Industrial production might scale up these processes, optimizing for yield and purity. The reaction conditions such as temperature, pressure, and choice of solvents are finely tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions where the benzo[f][1,4]oxazepin ring can be further oxidized, potentially forming oxides or other derivatives.

  • Reduction: Similarly, reduction reactions might reduce the oxo group to hydroxyl or other reduced forms.

  • Substitution: The sulfonamide and chloro groups allow for various nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or peracids.

  • Reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Nucleophiles including amines, thiols, or halides for substitution reactions.

Major Products

  • Oxidized derivatives of the original compound.

  • Reduced forms with altered functional groups.

  • Substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is often studied for its unique chemical reactivity and structural properties, making it a subject of interest in synthetic chemistry and material science.

Biology and Medicine: The compound's structural motif is reminiscent of various bioactive molecules, which means it might be researched for its potential pharmaceutical properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: In industry, this compound or its derivatives might be used in the synthesis of complex molecules, polymer additives, or as a specialized reagent for chemical manufacturing processes.

Comparison with Similar Compounds

Unique Features: Compared to other compounds with similar structures, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is distinguished by its unique chloro-oxo-oxazepin ring system, which can confer distinct chemical and biological activities.

Similar Compounds

  • Analogues with variations in the benzo[f][1,4]oxazepin ring, like different halogen substitutions.

  • Compounds with similar sulfonamide groups attached to different core structures.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-13-2-5-16(6-3-13)26(23,24)20-8-9-21-11-14-10-15(19)4-7-17(14)25-12-18(21)22/h2-7,10,20H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRJHQRSGFESKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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